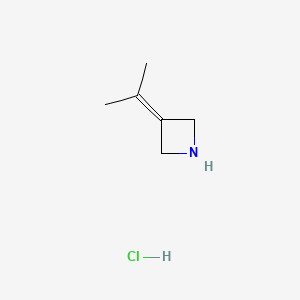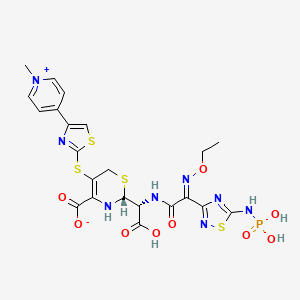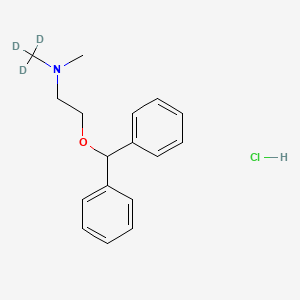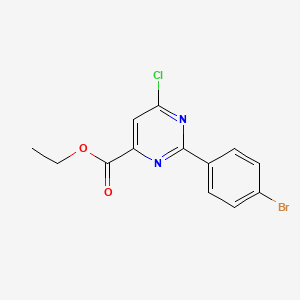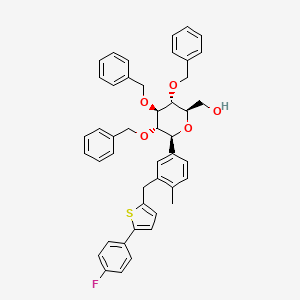
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion. This compound is primarily used in the treatment of type 2 diabetes and obesity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin involves multiple steps. The starting material is typically a glucose derivative, which undergoes benzylation to introduce the benzyloxy groups at the 3, 4, and 5 positions. The hydroxymethyl group at the 6 position is introduced through a series of protection and deprotection steps, followed by functional group transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.
Biology: The compound is studied for its potential effects on glucose metabolism and its role in inhibiting SGLT2.
Medicine: It is a key intermediate in the production of Canagliflozin, which is used to treat type 2 diabetes and obesity.
Industry: The compound is used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium/glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of filtered glucose and increasing glucose excretion in the urine. This helps to lower blood glucose levels in patients with type 2 diabetes .
類似化合物との比較
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor used to treat type 2 diabetes.
Empagliflozin: A selective SGLT2 inhibitor with similar therapeutic applications.
Ertugliflozin: Another member of the SGLT2 inhibitor class used for managing type 2 diabetes
Uniqueness
3,4,5-Tris(benzyloxy) 6-Hydroxymethyl Canagliflozin is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of Canagliflozin. Its multiple benzyloxy groups and hydroxymethyl functionality provide versatility in chemical reactions and make it a valuable compound in pharmaceutical research and development.
特性
分子式 |
C45H43FO5S |
|---|---|
分子量 |
714.9 g/mol |
IUPAC名 |
[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C45H43FO5S/c1-31-17-18-36(25-37(31)26-39-23-24-41(52-39)35-19-21-38(46)22-20-35)42-44(49-29-33-13-7-3-8-14-33)45(50-30-34-15-9-4-10-16-34)43(40(27-47)51-42)48-28-32-11-5-2-6-12-32/h2-25,40,42-45,47H,26-30H2,1H3/t40-,42+,43-,44+,45+/m1/s1 |
InChIキー |
FOVNWCXLESIQOK-VWAOLGEPSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


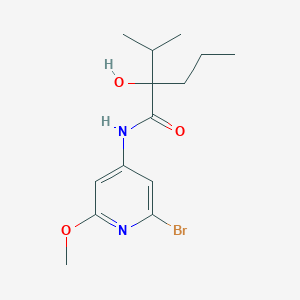
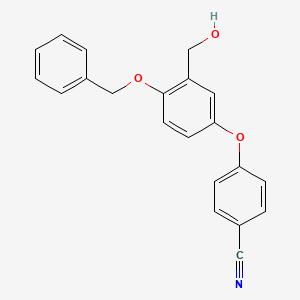

![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
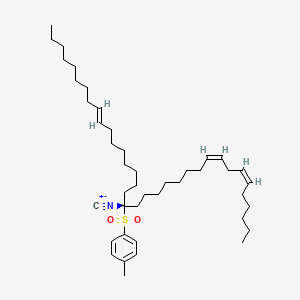

![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)


